(3-BROMOPHENYL)[4-(PIPERIDINOSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(3-BROMOPHENYL)[4-(PIPERIDINOSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a bromobenzoyl group and a piperidinylsulfonyl group attached to a piperazine ring
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of (3-BROMOPHENYL)[4-(PIPERIDINOSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps. One common synthetic route starts with the bromination of benzoyl chloride to form 3-bromobenzoyl chloride. This intermediate is then reacted with piperazine to form 1-(3-bromobenzoyl)piperazine. The final step involves the sulfonylation of the piperazine ring using piperidine-1-sulfonyl chloride under basic conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification systems.
Chemical Reactions Analysis
(3-BROMOPHENYL)[4-(PIPERIDINOSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-BROMOPHENYL)[4-(PIPERIDINOSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
(3-BROMOPHENYL)[4-(PIPERIDINOSULFONYL)PIPERAZINO]METHANONE can be compared with similar compounds such as:
1-(3-chlorobenzoyl)-4-(piperidin-1-ylsulfonyl)piperazine: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and binding properties.
1-(3-bromobenzoyl)-4-(morpholin-1-ylsulfonyl)piperazine: This compound has a morpholine ring instead of a piperidine ring, which may influence its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-bromophenyl)-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3S/c17-15-6-4-5-14(13-15)16(21)18-9-11-20(12-10-18)24(22,23)19-7-2-1-3-8-19/h4-6,13H,1-3,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNKBHFRKUUKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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